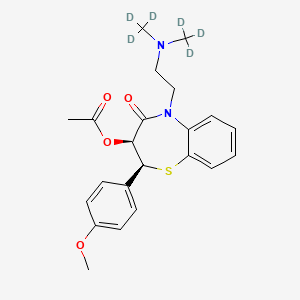

Diltiazem-d6

Overview

Description

Diltiazem-d6 is a deuterium-labeled derivative of diltiazem, a well-known calcium channel blocker. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of diltiazem. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry due to its similar chemical properties but distinct mass.

Mechanism of Action

Diltiazem-d6, also known as [(2S,3S)-5-[2-[Bis(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate, is a deuterium-labeled form of Diltiazem . Diltiazem is an orally active L-type calcium channel blocker with antihypertensive and antiarrhythmic effects .

Target of Action

Diltiazem primarily targets the L-type calcium channels located in the cardiac and vascular smooth muscle . These channels play a crucial role in regulating the influx of calcium ions during the depolarization process .

Mode of Action

Diltiazem works by inhibiting the influx of calcium into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of these muscles, reducing the contractility of the heart and dilating the blood vessels .

Biochemical Pathways

The primary biochemical pathway affected by Diltiazem is the calcium signaling pathway. By blocking the L-type calcium channels, Diltiazem disrupts the normal flow of calcium ions, which are essential for muscle contraction. This leads to a decrease in the force and rate of heart contractions .

Pharmacokinetics

Diltiazem is extensively metabolized in the liver, with a systemic clearance of about 1.28 l/kg/h . After intravenous administration, the plasma elimination half-life is approximately 3.4 hours . The pharmacokinetics of Diltiazem shows a triexponential manner after intravenous infusion .

Result of Action

The primary result of Diltiazem’s action is a decrease in blood pressure and heart rate . It reduces systemic vascular resistance, the rate-pressure product, and coronary vascular resistance while increasing the supply of blood and oxygen to the heart .

Action Environment

The action of Diltiazem can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Additionally, individual genetic variations, such as polymorphisms in the cytochrome P450 2D6 enzyme, can influence the metabolic pathways of Diltiazem and thus its pharmacokinetic and pharmacodynamic profiles .

Biochemical Analysis

Biochemical Properties

Diltiazem-d6 interacts with various enzymes and proteins in the body. One of the key enzymes involved in the metabolism of Diltiazem is cytochrome P450 2D6 (CYP2D6) . The genetic polymorphism induced by the CYP2D6 enzyme can act on drug metabolism and thus drug efficacy . This compound also interacts with transmembrane segments IIIS6 and IVS6 in the alpha 1 subunit of L-type Ca2+ channels .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to decrease colony formation and cell migration in breast cancer cells . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound primarily involves inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . It binds to the Val1165 in the alpha 1 subunit of L-type Ca2+ channels, controlling the dissociation of the bound diltiazem molecule .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that this compound exhibits frequency-dependent effects on AV nodal conduction . It also shows a rapid elimination with a half-life of about 2 to 5 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study conducted on rats, it was found that this compound significantly reduced the heart rate and systemic blood pressure at certain dosages .

Metabolic Pathways

This compound is metabolized in the liver through several pathways, including deacetylation, N-demethylation, and O-demethylation . It is also involved in the metabolic pathways of cytochrome P450 2D6 (CYP2D6) .

Transport and Distribution

This compound is well distributed in the body with an apparent volume of distribution of approximately 305 L . It is extensively distributed and about 52 to 81 percent is bound to serum protein, depending on the species studied .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diltiazem-d6 involves the incorporation of deuterium atoms into the diltiazem molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Diltiazem-d6 undergoes similar chemical reactions as diltiazem, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution Reactions: These reactions often require catalysts or specific conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which are useful for studying the drug’s metabolism and pharmacokinetics.

Scientific Research Applications

Diltiazem-d6 has a wide range of applications in scientific research, including:

Chemistry: Used as an internal standard in mass spectrometry to study the pharmacokinetics and metabolism of diltiazem.

Biology: Helps in understanding the biological pathways and interactions of diltiazem in the body.

Medicine: Used in clinical research to study the effects and metabolism of diltiazem in patients.

Industry: Employed in the development and quality control of pharmaceutical formulations containing diltiazem.

Comparison with Similar Compounds

Verapamil: Another calcium channel blocker with similar uses but different chemical structure.

Nifedipine: A dihydropyridine calcium channel blocker that primarily affects vascular smooth muscle.

Amlodipine: A long-acting dihydropyridine calcium channel blocker used for hypertension and angina.

Uniqueness of Diltiazem-d6: this compound is unique due to its deuterium labeling, which makes it an excellent internal standard for mass spectrometry. This labeling allows for precise quantification and analysis of diltiazem and its metabolites in biological samples, providing valuable insights into the drug’s pharmacokinetics and metabolism.

Biological Activity

Diltiazem-d6 is a deuterated form of diltiazem, a widely used medication primarily known for its role as an L-type calcium channel blocker. This compound is utilized in the treatment of hypertension, angina pectoris, and certain arrhythmias. The biological activity of this compound can be understood through its pharmacological properties, metabolic pathways, and clinical applications.

Pharmacological Properties

Diltiazem acts by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and smooth muscle cells. This mechanism leads to vasodilation, decreased heart rate, and reduced myocardial oxygen demand. The compound's ability to block calcium channels is crucial for its antihypertensive and antiarrhythmic effects.

- Calcium Channel Blockade : Diltiazem binds to the alpha-1C subunit of L-type calcium channels, preventing calcium entry during depolarization. This action reduces contractility in cardiac muscle and causes relaxation in vascular smooth muscle .

- Pharmacokinetics : Diltiazem undergoes extensive first-pass metabolism, primarily mediated by CYP3A4, leading to variable plasma levels of its active metabolites .

Clinical Applications and Case Studies

This compound has been studied for its therapeutic efficacy in various clinical scenarios. Below are notable case studies that illustrate its biological activity:

Case Study 1: Management of Angina

A case report highlighted the effectiveness of intravenous diltiazem in managing coronary artery spasm (CAS) induced angina. The patient experienced immediate relief from severe chest pain following the administration of 5 mg of diltiazem. Subsequent treatment included a sustained-release formulation, which maintained symptom relief over three months .

Case Study 2: Overdose Management

Another significant case involved a massive diltiazem overdose treated successfully with extracorporeal membrane oxygenation (ECMO). The patient received aggressive supportive therapy, demonstrating the compound's critical role in acute care settings .

Metabolic Pathways

The metabolism of this compound involves several key processes:

- N-Demethylation : This pathway produces active metabolites such as N-monodesmethyl diltiazem and deacetyl diltiazem, both contributing to the drug's overall pharmacological effects .

- Elimination : Diltiazem is primarily eliminated via hepatic metabolism, with renal excretion playing a minor role. The half-life of diltiazem is approximately 61.2 minutes following intravenous administration .

Research Findings

Recent studies have explored the broader implications of this compound in cardiovascular health:

- Anti-inflammatory Effects : Research indicates that diltiazem may exert blood pressure-independent anti-inflammatory effects, particularly in models of aortic aneurysm formation .

- Use in Arrhythmias : Diltiazem's efficacy in controlling ventricular rate during atrial fibrillation has been well documented, supporting its use as a first-line agent in acute settings.

Data Summary

| Study/Case | Findings |

|---|---|

| Case Study on Angina | Intravenous diltiazem relieved chest pain from CAS; sustained release maintained symptom relief. |

| Overdose Management | Successful treatment with ECMO after massive overdose; highlights importance in acute care. |

| Metabolic Studies | Identified key metabolites contributing to biological activity; significant first-pass metabolism. |

Properties

IUPAC Name |

[(2S,3S)-5-[2-[bis(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUGRBWQSSZJOP-NFBMDBORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678697 | |

| Record name | (2S,3S)-5-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242184-41-3 | |

| Record name | (2S,3S)-5-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.